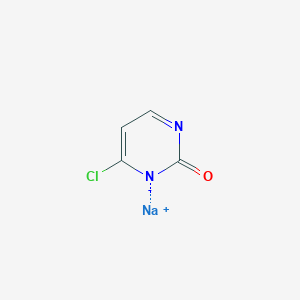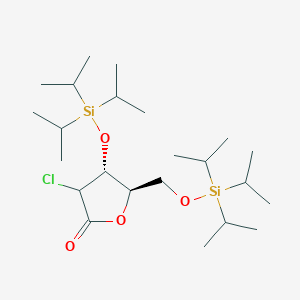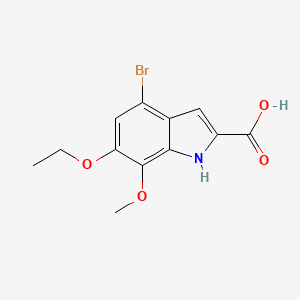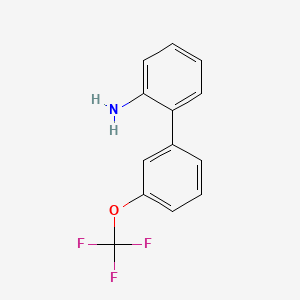
3'-(Trifluoromethoxy)-biphenyl-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(Trifluoromethoxy)-biphenyl-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which in turn is substituted with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group under mild reaction conditions . The biphenyl scaffold can be synthesized through Suzuki-Miyaura coupling reactions, which involve the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 3’-(Trifluoromethoxy)-biphenyl-2-amine may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized biphenyl derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-(Trifluoromethoxy)-biphenyl-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
3’-(Trifluoromethoxy)-biphenyl-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-(Trifluoromethoxy)-biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 3’-(Trifluoromethoxy)-biphenyl-4-amine
- 3’-(Trifluoromethoxy)-biphenyl-2-carboxylic acid
- 3’-(Trifluoromethoxy)-biphenyl-4-carboxylic acid
Comparison: 3’-(Trifluoromethoxy)-biphenyl-2-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and materials science .
Propriétés
Formule moléculaire |
C13H10F3NO |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2 |
Clé InChI |
BNZJJYIVRPSYPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



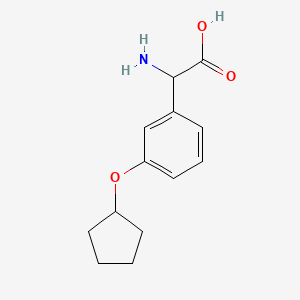
![Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B13038038.png)
![1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)
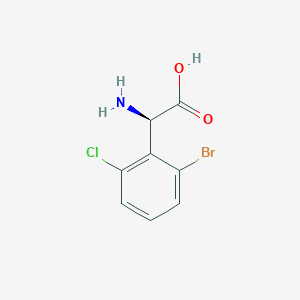
![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)
![(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13038072.png)

![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
